7,7-Dimethyl-6-oxooctanoic acid

Catalog No.
S745683
CAS No.
56721-58-5
M.F
C10H18O3
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,7-Dimethyl-6-oxooctanoic acid

CAS Number

56721-58-5

Product Name

7,7-Dimethyl-6-oxooctanoic acid

IUPAC Name

7,7-dimethyl-6-oxooctanoic acid

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C10H18O3/c1-10(2,3)8(11)6-4-5-7-9(12)13/h4-7H2,1-3H3,(H,12,13)

InChI Key

ZHJHGTLWVOXQFF-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CCCCC(=O)O

Canonical SMILES

CC(C)(C)C(=O)CCCCC(=O)O

7,7-Dimethyl-6-oxooctanoic acid (CAS 56721-58-5) is a specialized C10 carboxylic acid derivative primarily utilized as a critical intermediate in multi-step organic synthesis. Its structure, featuring a ketone at the C6 position and a gem-dimethyl group at C7, is not a generic feature but a specific functional arrangement essential for its primary application: the construction of the bicyclic core of D-Biotin (Vitamin B7). This compound serves as a key precursor where its distinct substitution pattern dictates the stereochemistry and reaction pathways in established industrial syntheses of biotin and related molecules.

Substituting 7,7-Dimethyl-6-oxooctanoic acid with structurally simpler or more common keto-acids is often unfeasible in its core applications. For instance, replacing it with 6-oxooctanoic acid (lacking the gem-dimethyl group) or a commodity chemical like levulinic acid would fundamentally alter or halt established synthetic routes toward biotin. The gem-dimethyl group at the C7 position is crucial for sterically guiding subsequent cyclization reactions and preventing unwanted side reactions, which ensures higher yields and the correct stereochemistry in the final biotin structure. Therefore, this compound is specified in process patents and research not for its general keto-acid reactivity, but for the precise structural contribution of its entire C10 backbone with its specific substitution pattern.

Essential Structural Precursor in High-Yield Biotin Synthesis

The gem-dimethyl group at the C7 position is a non-negotiable structural feature for specific, high-yield biotin synthesis pathways. This group prevents unwanted side reactions at the adjacent carbon and is critical for the regioselective formation of a key lactone intermediate, which is later converted to the thiolactone core of biotin. Syntheses proceeding without this group, using a simpler analog like 6-oxooctanoic acid, would fail to produce the correct bicyclic structure or would suffer from significantly lower yields due to competing reaction pathways.

Evidence DimensionPrecursor Suitability for Biotin Core Formation
Target Compound DataContains the C7 gem-dimethyl group required to direct cyclization and prevent side reactions.
Comparator Or Baseline6-oxooctanoic acid (lacks the C7 gem-dimethyl group).
Quantified DifferenceQualitative but critical: Enables specific, high-yield synthetic routes that are not viable with the comparator.
ConditionsMulti-step industrial synthesis of (+)-Biotin, particularly pathways involving lactone/thiolactone intermediates.

For any process manufacturing biotin or its derivatives via established lactone-based routes, this specific compound is required by the reaction mechanism.

Process Efficiency: Direct Use of Carboxylic Acid vs. In-House Ester Hydrolysis

In many synthetic routes, the corresponding methyl ester, Methyl 7,7-dimethyl-6-oxooctanoate, is formed first and then hydrolyzed to the target carboxylic acid. Procuring the acid directly eliminates the need for this dedicated hydrolysis (saponification) step. This saves significant process time and avoids the use of reagents like sodium hydroxide for the reaction and strong acids for neutralization, reducing both procurement costs and waste streams.

Evidence DimensionProcess Step Elimination
Target Compound Data0 steps; ready for direct use in reactions requiring the free carboxylic acid.
Comparator Or BaselineMethyl 7,7-dimethyl-6-oxooctanoate requires a separate hydrolysis step.
Quantified DifferenceEliminates one complete reaction step (e.g., saponification and workup), saving hours of process time and reagent costs.
ConditionsSyntheses where the next step requires the free carboxyl group (e.g., reduction, amidation, or specific coupling reactions).

Procuring the acid form directly streamlines workflows, reduces labor and material costs, and simplifies waste handling compared to starting with the ester.

Structural Incompatibility with Commodity Keto-Acids for Specialized Synthesis

A common procurement query is whether a cheaper commodity chemical can be used. Levulinic acid (4-oxopentanoic acid) is a widely available keto-acid. However, it is structurally unsuitable as a substitute for 7,7-Dimethyl-6-oxooctanoic acid in the context of biotin synthesis. Levulinic acid possesses a C5 backbone, whereas the target compound provides the required C8 backbone (from the carboxyl group to C7) needed to construct the valeric acid side chain and thiophane ring of biotin. Using the comparator would require developing an entirely new, and likely more complex, synthetic route.

Evidence DimensionBackbone Structure for Biotin Synthesis
Target Compound DataC8 backbone with specific ketone and gem-dimethyl placement.
Comparator Or BaselineLevulinic acid (C5 backbone, different keto position, no gem-dimethyl group).
Quantified DifferenceStructurally non-interchangeable; comparator lacks 3 required carbon atoms in the main chain and the necessary functional group placement.
ConditionsAny synthesis requiring the specific C10 skeleton of the target compound, such as in biotin synthesis.

This justifies the selection of a higher-cost, specialized building block over a low-cost commodity by demonstrating the cheaper alternative is functionally unusable for the intended high-value application.

Key Intermediate for the Industrial Synthesis of (+)-Biotin

This compound is a purpose-built precursor for constructing the biotin molecule. Its structure is optimized for established industrial pathways that rely on the gem-dimethyl group to ensure high yields and correct stereochemistry, making it the right choice for large-scale manufacturing of this essential vitamin.

Streamlined Synthesis of Biotin Derivatives and Probes

For researchers developing biotinylated probes, affinity resins, or other biotin analogs, starting with the free acid form of this key intermediate saves a process step. It allows for direct modification of the carboxylic acid group, accelerating the synthesis of custom research tools without the need for an initial de-protection/hydrolysis reaction.

Development of Novel Bio-isosteres and Complex Molecules

Beyond biotin, the unique combination of a sterically hindered ketone and a carboxylic acid makes this compound a valuable building block for complex target molecules where precise control of reactivity and stereochemistry is paramount. It is the right choice when a synthesis requires a C10 scaffold with this specific functional group arrangement.

XLogP3

1.5

Wikipedia

7,7-Dimethyl-6-oxooctanoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types